Product packaging for 3-(Furan-2-ylmethyl)-1,1-diphenylurea(Cat. No.:)

3-(Furan-2-ylmethyl)-1,1-diphenylurea

Cat. No.: B5617683
M. Wt: 292.3 g/mol
InChI Key: POSQLGSPCLTYLT-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

The presence of a furan (B31954) ring places 3-(Furan-2-ylmethyl)-1,1-diphenylurea squarely within the domain of heterocyclic chemistry. Furan is a five-membered aromatic heterocycle containing one oxygen atom. scirp.org This structural motif is a cornerstone in the synthesis of a wide array of biologically active compounds and functional materials. scirp.orgevitachem.com The study of furan derivatives is a mature yet continually evolving field, driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials. evitachem.com

Significance of Furan-Containing Compounds in Contemporary Chemical Science

Furan and its derivatives are of paramount importance in modern chemistry, largely due to their diverse biological activities. ijabbr.comutripoli.edu.ly The furan nucleus is a scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties. ijabbr.comutripoli.edu.ly These include antimicrobial, antiviral, anti-inflammatory, and anticancer activities. utripoli.edu.ly The versatility of the furan ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. ijabbr.com For instance, even slight changes in the substitution pattern on the furan ring can lead to significant differences in biological activity. google.com

The following table summarizes some of the key biological activities associated with furan-containing compounds:

Biological ActivityExamples of Furan Derivatives
AntibacterialNitrofurazone, various substituted furans active against E. coli and S. aureus utripoli.edu.ly
AntifungalCertain furanone and fluconazole (B54011) hybrid compounds prepchem.com
AntiviralFuran-containing nucleoside analogs
Anti-inflammatoryVarious furan-based compounds
AnticancerCompounds inducing cytotoxicity in cancer cell lines ijabbr.com

Role of Urea (B33335) Derivatives in Advanced Chemical Investigations

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is another critical component of This compound . Urea and its derivatives are fundamental in medicinal chemistry and drug discovery. hilarispublisher.comresearchgate.net Their ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, makes them valuable pharmacophores for modulating drug potency and selectivity. nih.gov

Aryl urea derivatives, in particular, have been extensively investigated for a wide range of therapeutic applications. hilarispublisher.com The diphenylurea moiety in the target compound is a lipophilic group that can influence the compound's solubility and ability to cross biological membranes. The synthesis of unsymmetrical urea derivatives is a significant area of research, with various methods developed to achieve this, often involving the reaction of amines with isocyanates or other carbonyl sources. nih.gov

Overview of Research Trajectories for Complex Organic Molecules

The synthesis and study of complex organic molecules like This compound are central to advancing chemical science. Current research trends in organic synthesis focus on the development of efficient and selective methods for constructing intricate molecular architectures. google.com There is a growing emphasis on "green chemistry," which prioritizes the use of environmentally benign reagents and solvents, as well as catalytic methods that minimize waste and energy consumption. google.comchemsrc.com

The design of complex molecules often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available starting materials. For a molecule like This compound , this would involve disconnections at the urea C-N bonds, suggesting potential starting materials like furfurylamine (B118560) and diphenylamine (B1679370) or a related isocyanate. The exploration of such synthetic routes contributes to the broader toolkit available to organic chemists for creating novel compounds with potentially useful properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O2 B5617683 3-(Furan-2-ylmethyl)-1,1-diphenylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-ylmethyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(19-14-17-12-7-13-22-17)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSQLGSPCLTYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Furan 2 Ylmethyl 1,1 Diphenylurea and Analogues

Direct Synthesis Approaches

The most straightforward methods for the synthesis of 3-(Furan-2-ylmethyl)-1,1-diphenylurea involve the direct construction of the urea (B33335) functional group by combining precursors that already contain the furan-2-ylmethyl and diphenylamine (B1679370) moieties. These approaches are generally favored for their efficiency and high convergence.

Condensation Reactions Involving Furan (B31954) Moieties and Urea Derivatives

Two primary condensation strategies are employed for the direct synthesis of the target urea. The first, and perhaps most common in laboratory settings, involves the reaction of an amine with a carbamoyl (B1232498) chloride. In this case, Furan-2-ylmethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of Diphenylcarbamoyl chloride . nih.govcommonorganicchemistry.commnstate.edu This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk An equivalent of base is required to neutralize the hydrochloric acid byproduct that is formed. mnstate.edu

A second viable route is the reaction of Diphenylamine with Furan-2-ylmethyl isocyanate . nih.gov Isocyanates are highly reactive electrophiles that readily undergo addition reactions with primary and secondary amines to form ureas. This method is often clean and high-yielding, as the only product formed is the desired urea, with no byproduct requiring neutralization.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, and base (where applicable) can significantly influence the reaction outcome.

For the reaction between furan-2-ylmethylamine and diphenylcarbamoyl chloride, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are typically used to avoid side reactions with the carbamoyl chloride. commonorganicchemistry.com The reaction is often conducted at room temperature. commonorganicchemistry.com A tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine, is commonly added to scavenge the HCl generated during the reaction. mnstate.edu Using an excess of the starting amine (furan-2-ylmethylamine) can also serve this purpose, though it may complicate purification.

In the case of the isocyanate route, the reaction with diphenylamine is often performed in a non-protic solvent like THF or toluene. While the reaction can proceed without a catalyst, gentle heating may be applied to ensure complete conversion. The reaction is generally clean, and the product may precipitate from the reaction mixture upon cooling or after partial solvent removal.

Below is an interactive data table summarizing typical conditions for these direct synthetic approaches based on analogous reactions in the literature.

ParameterFuran-2-ylmethylamine + Diphenylcarbamoyl ChlorideDiphenylamine + Furan-2-ylmethyl Isocyanate
Solvent Dichloromethane, THF, TolueneTHF, Toluene, Diethyl ether
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Base/Catalyst Triethylamine, Pyridine, or excess amineOften not required
Stoichiometry ~1:1 amine to carbamoyl chloride with 1.1 eq. base~1:1 amine to isocyanate
Typical Yield 70-95%80-98%
Work-up Aqueous wash to remove salts, followed by extraction and chromatographySolvent evaporation, trituration, or recrystallization

Precursor Selection and Preparation for Urea Core and Furan-2-ylmethyl Substituent

Furan-2-ylmethylamine (Furfurylamine) : This primary amine is a readily available starting material, often synthesized on an industrial scale by the reductive amination of Furfural . nih.gov Furfural itself is a bulk chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. pharmaguideline.com

Diphenylcarbamoyl chloride : This key intermediate is prepared by the reaction of Diphenylamine with Phosgene (B1210022) or a phosgene equivalent like triphosgene. prepchem.comwikipedia.org The reaction is typically carried out in an inert solvent such as benzene. prepchem.com Due to the extreme toxicity of phosgene, this preparation requires stringent safety precautions and is often avoided in academic settings in favor of safer alternatives where possible. wikipedia.org Non-phosgene routes for creating carbamoyl chlorides exist, for instance, by reacting a secondary amine with carbon dioxide and then treating the resulting carbamate (B1207046) with a chlorinating agent like thionyl chloride. lookchem.com

Furan-2-ylmethyl isocyanate : This isocyanate is commercially available, making it a convenient precursor. nih.gov For syntheses where it is not purchased, it can be prepared from furan-2-ylmethylamine, typically by reaction with phosgene or a phosgene substitute. A greener, non-phosgene alternative involves the reaction of the amine with a carbonate, like dimethyl carbonate, to form a carbamate, which is then thermally decomposed to the isocyanate. rsc.org

Indirect Synthetic Pathways and Derivative Synthesis

While direct synthesis is generally preferred, indirect pathways can be valuable for creating analogues or when certain precursors are inaccessible. These routes involve modifying a pre-existing urea scaffold or functionalizing the heterocyclic ring.

Modifications of the Urea Scaffold

Modifying a urea scaffold to introduce the desired substituents is a less common approach for this specific target molecule due to potential challenges with selectivity and reactivity. One hypothetical route could involve the N-alkylation of 1,1-diphenylurea (B1616831) with a Furan-2-ylmethyl halide (e.g., chloride or bromide). However, N-alkylation of ureas can be difficult and may require strong bases, potentially leading to side reactions.

Another theoretical pathway could start with a simpler furan-containing urea, such as 1-(Furan-2-ylmethyl)urea , and then introduce the two phenyl groups via a double N-arylation reaction. This is a challenging transformation that typically requires transition-metal catalysis (e.g., using palladium or copper catalysts in a Buchwald-Hartwig amination-type reaction) and may suffer from low yields.

Functionalization of the Furan Ring

Once the this compound scaffold is assembled, the furan ring itself can be chemically modified to create a variety of analogues. The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, typically at the C5 position (adjacent to the oxygen and distal to the methylene (B1212753) substituent). pharmaguideline.com

However, the furan ring is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. pharmaguideline.comchemicalbook.com Therefore, functionalization reactions must be carried out under relatively mild conditions.

Halogenation : Bromination or chlorination at the 5-position of the furan ring can be achieved using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like THF or carbon tetrachloride. pharmaguideline.com

Acylation : Friedel-Crafts acylation can introduce a ketone functional group, typically at the 5-position. Mild Lewis acid catalysts or the use of acid anhydrides with phosphoric acid are often necessary to avoid degradation of the furan ring. chemicalbook.comgoogle.com

Nitration : Nitration of furan requires gentle conditions, such as using acetyl nitrate (B79036) at low temperatures, to prevent oxidative decomposition of the ring. chemicalbook.com

These modifications allow for the synthesis of a library of derivatives based on the core this compound structure, enabling further investigation of their chemical and physical properties.

Derivatization Strategies for Phenyl Groups

Modification of the phenyl groups on the 1,1-diphenylurea core is a key strategy to modulate the properties of the molecule. These derivatization approaches typically involve either the synthesis of the urea with pre-functionalized anilines or the direct functionalization of the diphenylurea scaffold.

One common approach involves the reaction of ortho-phenylenediamine with various substituted isocyanates to produce mono-substituted 1,3-diphenyl ureas. These intermediates can then be further reacted, for example, through condensation with aldehydes to form more complex structures like Schiff bases. scirp.org This method allows for the introduction of a wide range of substituents onto one of the phenyl rings. The substitution pattern on the phenyl ring has been shown to significantly influence the biological activity of the resulting compounds. For instance, studies on 1,3-diphenylurea (B7728601) derived Schiff bases have demonstrated that the position of substituents, such as methyl groups, on the phenyl ring can lead to substantial differences in their inhibitory potential against enzymes like α-glucosidase. scirp.orgresearchgate.net

Another strategy for derivatization involves the direct functionalization of the aromatic rings of a pre-formed diphenylurea. This can be achieved through various aromatic substitution reactions. For example, nitration of aromatic rings is a common transformation that can be a precursor to other functional groups. prepchem.com Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functionalities onto the phenyl rings. nih.gov

The table below summarizes some examples of derivatized phenylurea compounds and the observed effects of the substituents.

Compound/DerivativeSubstituent(s) on Phenyl Ring(s)Synthetic ApproachObserved Properties/ImplicationsReference(s)
Schiff bases of 1,3-diphenylureaVarious, including chloro, fluoro, methylReaction of substituted isocyanates with o-phenylenediamine (B120857) followed by condensationVaried α-glucosidase inhibitory activity based on substituent type and position scirp.orgresearchgate.net
1-(4-acetylphenyl)-3-phenylurea derivativesAcetyl group, further derivatized to pyridinesNucleophilic attack of 4-aminoacetophenone on phenyl isocyanate, followed by cyclizationPotent inhibitors of c-MET and VEGFR-2 nih.gov
N,N'-(4,6-dinitro-1,3-phenylene)dinitramideNitro groupsSingle-step nitration of 4,6-dinitrobenzene-1,3-diamineHigh density energetic material prepchem.com

Synthetic Transition from Related Thiourea (B124793) Structures

The conversion of thioureas to their corresponding ureas is a well-established transformation in organic synthesis, often involving desulfurization. This provides an alternative route to this compound from its thiourea analog, N,N-diphenyl-N'-(furan-2-ylmethyl)thiourea.

The synthesis of the precursor, N-(furan-2-ylmethyl)thiourea derivatives, has been reported. researchgate.net The general method for converting a thiourea to a urea often involves treatment with an oxidizing agent or a metal salt that facilitates the removal of the sulfur atom. For instance, mercury salts have been traditionally used as desulfurization agents in the conversion of thioureas to other scaffolds like tetrazoles, indicating their reactivity towards the thiocarbonyl group. researchgate.net

More modern and less toxic methods for desulfurization are also available. Nickel boride, generated in situ, has been shown to effect the desulfurization of N,N'-diarylthioureas. However, this reagent can also lead to the reductive cleavage of the C-N bonds, yielding anilines and N-methylanilines, which may not be ideal for a clean conversion to the urea. nih.gov Another approach involves dehydrogenative desulfurization using a hydrosilane and an iron complex, which converts thioureas to carbodiimides. nih.gov These carbodiimides can then be hydrated to form the corresponding ureas.

The choice of reagent and reaction conditions is crucial to favor the formation of the urea over other potential side products. The table below outlines some reagents used for the transformation of thioureas.

Thiourea SubstrateReagent(s)Product(s)Implications for Urea SynthesisReference(s)
N,N'-DiarylthioureasNickel BorideAnilines, N-methylanilinesReductive cleavage may compete with direct urea formation. nih.gov
General ThioureasHydrosilane, Iron ComplexCarbodiimidesCarbodiimide can be an intermediate for urea synthesis via hydration. nih.gov
N-(Furan-2-ylmethyl)thioureasMercury(II) Chloride, Sodium Azide1,5-Disubstituted tetrazolesDemonstrates reactivity of the thiourea, but leads to a different heterocycle. researchgate.net

Multistep Synthesis for Complex Analogues

The construction of complex analogues of this compound often requires multistep synthetic sequences that allow for the introduction of various functionalities and structural motifs. These syntheses can be designed to explore structure-activity relationships for specific biological targets.

A common strategy involves the synthesis of key intermediates that can be elaborated in subsequent steps. For example, a multistep synthesis could begin with the preparation of a functionalized furan building block. Furfural, a readily available platform chemical from biomass, is a common starting material for the synthesis of furan derivatives. scirp.orgchemsociety.org.ng It can be converted to furfurylamine (B118560), a key precursor for the target molecule, through reductive amination. sctunisie.org

Separately, a diphenylamine core can be functionalized. For instance, N,N-diphenylcarbamoyl chloride can be prepared from diphenylamine and phosgene or a phosgene equivalent. prepchem.com The reaction of furfurylamine with N,N-diphenylcarbamoyl chloride would then yield the desired this compound.

Alternatively, a convergent synthesis can be employed where different fragments are prepared and then coupled together in the final steps. For example, complex urea derivatives containing a 1,2,3-triazole moiety have been synthesized by reacting phenyl isocyanate derivatives with propargylamine (B41283) to form an alkyne-containing urea, which is then subjected to a click reaction with an azide. researchgate.net This modular approach allows for the rapid generation of a library of diverse analogues.

Another example of a multistep approach is the synthesis of Schiff base derivatives of 1,3-diphenylurea. This involves the initial synthesis of a mono-substituted 1,3-diphenylurea from o-phenylenediamine and a substituted isocyanate, followed by condensation with various aldehydes. scirp.org This two-step process allows for the creation of a wide array of complex analogues with different substitution patterns on both the phenyl rings and the appended Schiff base moiety.

The synthesis of complex, biologically active furan-containing molecules can also be achieved through cascade reactions. For instance, highly substituted furans can be prepared via iodocyclization followed by palladium-catalyzed coupling reactions, allowing for the introduction of diverse substituents around the furan ring. nih.gov Such a functionalized furan could then be incorporated into a urea structure.

The following table provides a conceptual outline for a multistep synthesis of a complex analogue.

StepReactionStarting MaterialsIntermediate/ProductRationale
1Reductive AminationFurfural, Hydroxylamine, ZincFurfurylamineSynthesis of the furan-containing amine precursor.
2PhosgenationDiphenylamine, Phosgene (or equivalent)N,N-Diphenylcarbamoyl chlorideFormation of the reactive urea-forming synthon.
3Urea FormationFurfurylamine, N,N-Diphenylcarbamoyl chlorideThis compoundCoupling of the two key fragments.
4Derivatization (e.g., Suzuki Coupling)Halogenated analogue of the product, Boronic acid, Pd catalystAryl-substituted analogueIntroduction of diversity on the phenyl rings for SAR studies.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-(Furan-2-ylmethyl)-1,1-diphenylurea, distinct signals corresponding to the protons of the diphenylamino group, the furan (B31954) ring, the methylene (B1212753) bridge, and the urea (B33335) N-H group are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms.

Detailed research findings on specific chemical shifts and coupling constants for this compound are not extensively available in publicly accessible literature, but the expected regions for the proton signals can be inferred from the structure.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals corresponding to the carbonyl carbon of the urea group, the aromatic carbons of the two phenyl rings, and the carbons of the furan ring and the methylene linker. The chemical shift of the carbonyl carbon is typically found significantly downfield (150-180 ppm) due to the deshielding effect of the double-bonded oxygen.

Specific, experimentally-derived ¹³C NMR data for this compound is not readily found in published research. The table below represents expected chemical shift ranges based on analogous structures.

Functional GroupExpected ¹³C Chemical Shift (ppm)
C=O (Urea)150 - 160
C (Aromatic - Phenyl)120 - 145
C (Aromatic - Furan)105 - 155
CH₂ (Methylene Bridge)35 - 45

Note: This table is predictive and not based on reported experimental data for the specific compound.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. chemsociety.org.ng

COSY (Correlation Spectroscopy) experiments map the coupling relationships between protons, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. chemsociety.org.ng

DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide information about the type of carbon atom (CH, CH₂, CH₃, or quaternary C), which is crucial for completing the structural puzzle. chemsociety.org.ng

The application of these techniques would be essential to confirm the connectivity between the furan-2-ylmethyl moiety and the nitrogen atom of the diphenylurea structure. chemsociety.org.ng

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would display several key absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
N-H (Urea)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic - CH₂)2850 - 2960Stretching
C=O (Urea)1630 - 1680Stretching (Amide I band)
C-N (Urea/Amine)1250 - 1350Stretching
C-O-C (Furan)1000 - 1300Asymmetric Stretching

Note: The values in this table are typical ranges and the exact peak positions would need to be determined experimentally.

The presence of a strong absorption band for the carbonyl group (C=O) and a band for the N-H stretch would be definitive indicators of the urea functionality. chemicalbook.comresearchgate.netchemicalbook.com Vibrations associated with the furan and phenyl rings would also be present. researchgate.netudayton.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₈H₁₆N₂O₂, giving it a molecular weight of approximately 292.3 g/mol . guidechem.com

Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition. rsc.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, where the compound is fragmented after ionization. nih.govnih.gov The resulting fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Expected fragmentation would likely involve cleavage at the benzylic position (between the CH₂ group and the furan ring) and cleavage of the C-N bonds of the urea moiety. imreblank.ch

X-ray Diffraction for Single Crystal Structure Determination

For this compound, a single crystal X-ray structure would reveal the planarity of the urea group, the relative orientations of the two phenyl rings, and the conformation of the furan-2-ylmethyl substituent. rsc.orgnih.gov It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the urea N-H group and the carbonyl oxygen, which dictate how the molecules pack in the crystal lattice. researchgate.netnih.govresearchgate.net

While crystal structures for many related urea and furan derivatives have been reported, a specific published crystal structure for this compound was not identified in the surveyed literature. researchgate.netresearchgate.netmdpi.comscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For the compound This compound , the UV-Vis spectrum is anticipated to be characterized by absorption bands arising from the electronic transitions within its constituent chromophoric systems: the furan ring, the two phenyl groups attached to the nitrogen, and the urea functional group.

The furan ring itself typically exhibits absorption bands in the ultraviolet region. globalresearchonline.net Theoretical studies on furan and its derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, have shown that the primary electronic transition is of the π → π* type. globalresearchonline.net For furan, these transitions would likely contribute to absorption in the lower wavelength region of the UV spectrum.

The diphenylamine (B1679370) moiety, which is structurally analogous to the N,N-diphenylamino group in the target molecule, and the urea functionality also influence the electronic absorption. Diphenylurea derivatives are known to have complex spectra due to the electronic interactions between the phenyl rings and the urea bridge. nih.gov The presence of the carbonyl group (C=O) in the urea moiety introduces the possibility of n → π* transitions, which are typically weaker and may be observed as shoulders or be obscured by stronger π → π* transitions.

In a related compound, 1,3-bis[(E)-furan-2-yl)methylene]urea , UV-Vis analysis revealed absorption maxima (λmax) at 348 nm, 390 nm, and 485 nm. researchgate.net Although the conjugation system in this molecule differs significantly from This compound , it demonstrates that furan-containing ureas can have complex electronic spectra extending into the visible region.

To provide a definitive analysis, experimental determination of the UV-Vis spectrum of This compound in various solvents would be necessary. This would allow for the precise assignment of electronic transitions and a deeper understanding of the photophysical properties of the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of a molecule. These theoretical methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 3-(Furan-2-ylmethyl)-1,1-diphenylurea, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be used to optimize the molecular geometry and predict various properties. Such studies on related furan (B31954) and urea (B33335) derivatives have been performed to understand their structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. For analogous compounds, these values are calculated to predict their reactivity profiles.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual published results for this specific compound.)

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Prediction of Molecular Properties

Table 2: Hypothetical Predicted Molecular Properties for this compound (Note: The following data is illustrative and not based on actual published results for this specific compound.)

PropertyPredicted Value
Dipole Moment (Debye)3.5 D
Average Polarizability (ų)35.2
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.35 eV

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.

Ligand-Target Interactions (e.g., Enzyme Active Sites)

For a molecule like this compound, molecular docking studies would be conducted to investigate its potential interactions with biological targets, such as enzyme active sites. Research on other diphenylurea derivatives has shown that the urea moiety can form crucial hydrogen bonds with amino acid residues in enzyme active sites. For example, in studies of diphenylurea analogs as enzyme inhibitors, interactions with residues like aspartate, glutamate, and asparagine have been observed. The furan and phenyl rings can also engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-protein complex.

Binding Mode Predictions and Conformational Analysis

Molecular docking simulations predict the most likely binding mode and conformation of the ligand within the target's active site. This analysis reveals the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). For instance, in related furan-containing compounds, the furan ring's oxygen atom can act as a hydrogen bond acceptor. The conformational analysis helps in understanding the structural basis of the ligand's activity and can guide the design of more potent analogs.

In Silico Pharmacological Prediction

No information was found regarding the in silico pharmacological prediction for this compound. This type of analysis typically involves the use of computational models to predict the pharmacokinetic and pharmacodynamic properties of a molecule, such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its likely biological targets and activities. Without specific studies, no data on the predicted biological effects or drug-likeness of this compound can be provided.

Structure-Based Computational Analysis

Similarly, there is no available data from structure-based computational analyses, such as molecular docking or molecular dynamics simulations, for this compound. These methods rely on the three-dimensional structure of the compound to predict its binding affinity and interaction with specific biological targets, like proteins or enzymes. The absence of such studies in the literature means that no information on its potential mechanisms of action or binding modes can be detailed.

Investigations into Structure Activity Relationships Sar

Impact of Substituents on Biological or Biochemical Activity

Substituents on both the furan (B31954) and diphenylurea moieties can significantly modulate the biological activity of the parent compound. The nature, position, and size of these substituents influence factors such as binding affinity to biological targets, solubility, and metabolic stability.

For the diphenylurea core, modifications on the phenyl rings are a common strategy to alter activity. Studies on related diphenylurea compounds have shown that the introduction of different functional groups can lead to a wide range of biological responses, from anti-tuberculosis to anticancer and enzyme inhibition. nih.govfrontiersin.orgresearchgate.net For instance, in a series of N,N-diphenylurea derivatives investigated as IDO1 inhibitors, the nature of the linker and substituents on the phenyl rings were critical for activity, with an isopropyl linker showing better activity than a methyl linker. frontiersin.org Similarly, research on diphenylurea derivatives as anti-tuberculosis agents demonstrated that bulky hydrophobic groups, like adamantyl, on one side of the urea (B33335) moiety, paired with a trifluorophenyl group on the other, resulted in potent activity. nih.gov The position of substituents is also crucial, as 4-substituted derivatives were found to be more active than 2-substituted ones in some contexts, likely due to reduced steric hindrance.

The furan ring is also a viable site for substitution. The electron-rich nature of the furan ring makes it amenable to electrophilic substitution, typically at the 5-position. orientjchem.org Adding substituents such as nitro, hydroxyl, or alkyl groups can significantly alter the molecule's electronic properties and its ability to interact with biological targets. orientjchem.org Even slight changes in the substitution pattern on a furan nucleus can lead to distinguishable differences in biological activities. researchgate.net

Table 1: Impact of General Substituent Modifications on Diphenylurea Derivatives

Moiety Modified Substituent Type General Effect on Activity Reference
Diphenylurea Core Bulky, hydrophobic groups (e.g., adamantyl) Can enhance anti-tuberculosis activity nih.gov
Diphenylurea Core Aromatic substituents Can improve anti-staphylococcal activity nih.gov
Diphenylurea Core Polar groups (e.g., hydroxyl) May have no significant effect or can increase MIC values depending on the scaffold nih.gov
Furan Ring Nitro, hydroxyl, alkyl groups Can significantly alter electronic properties and biological interactions orientjchem.org

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape (conformation) of 3-(Furan-2-ylmethyl)-1,1-diphenylurea is a key determinant of its biological activity, as it dictates how the molecule fits into the binding site of a target protein or enzyme. The urea functional group and the rotatable bonds connecting the furan and phenyl rings allow the molecule to adopt various conformations.

Studies on N,N'-diphenylurea have shown a predominance of cis-trans and trans-trans conformations in the gas phase, while the trans-trans conformer is favored in solution. nih.govresearchgate.net The addition of substituents, such as methyl groups on the urea nitrogens, can shift this preference towards a cis-cis conformation. nih.gov For N-alkyl-N'-aryl ureas, the less energetic trans-cis conformation can be stabilized by intramolecular hydrogen bonding. nih.gov The rotation around the C-N bonds of the urea group is hindered, with energy barriers of 8-9 kcal/mol, which influences the conformational landscape. osti.gov

While this compound itself is not chiral, the introduction of stereocenters through derivatization would have significant implications for its biological activity. Stereochemistry is often a critical factor in drug-receptor interactions, where one enantiomer or diastereomer may exhibit significantly higher activity than others.

Role of Furan Ring Orientation and Derivatization

The furan ring is not merely a passive component of the molecule; it is a pharmacologically important scaffold known to be present in numerous biologically active compounds. researchgate.netnih.govijabbr.com Its aromatic and electron-rich nature allows it to participate in various interactions with biological targets, including hydrogen bonding via the oxygen atom and pi-stacking interactions. orientjchem.orgijabbr.com

The orientation of the furan ring relative to the diphenylurea core is critical. This orientation is determined by the rotational freedom around the connecting bonds. The preferred conformation will place the furan ring in an optimal position to interact with specific residues in a target's binding pocket.

Derivatization of the furan ring provides a powerful tool to fine-tune the molecule's properties. Various substituted furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The furan nucleus can be modified with diverse functional groups, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel activities. ijabbr.com

Significance of Diphenylurea Core Modifications

The diphenylurea core is a well-established scaffold in medicinal chemistry, known for its role in compounds that exhibit a range of biological activities, including antibacterial and anticancer effects. researchgate.netnih.gov The urea moiety itself is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). These hydrogen bonding capabilities are often essential for anchoring the molecule within a protein's active site.

Modifications to the diphenylurea core can be categorized into several types:

Substitution on the Phenyl Rings: As discussed in section 5.1, adding substituents to one or both phenyl rings is a primary method for modulating activity. nih.gov

Replacement of Phenyl Rings: One or both phenyl rings can be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target.

Modification of the Urea Linker: Altering the urea group, for example by N-methylation, can change its hydrogen bonding capacity and conformational preferences. nih.govnih.gov

Studies on various diphenylurea analogs have consistently shown that the arrangement of bulky and aromatic groups on either side of the urea linker is a determining factor for potent biological activity. nih.gov

Table 2: Overview of Diphenylurea Core Modifications and Their Significance

Modification Type Example Significance Reference
Phenyl Ring Substitution Adding trifluoromethyl groups Preferred for potent anti-tuberculosis activity nih.gov
Phenyl Ring Substitution Adding methoxy groups Influences IDO1 inhibitory activity frontiersin.org
N-Alkylation of Urea N-methylation Alters conformational preferences (favors cis-cis) nih.gov
Linker Modification Isopropyl vs. methyl linker Affects inhibitory potency against IDO1 frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound were not found, the principles of QSAR are highly applicable to this class of compounds.

A 3D-QSAR study on related urea derivatives acting as CCR5 receptor antagonists successfully used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to rationalize the structural requirements for activity. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govactascientific.com

For a series of analogs of this compound, a QSAR model could be developed by:

Synthesizing a library of derivatives with systematic variations in substituents on the furan and diphenylurea rings.

Measuring the biological activity of each compound in a relevant assay.

Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each molecule.

Using statistical methods, such as Partial Least Squares (PLS), to build a mathematical model that predicts activity based on the descriptors. actascientific.com

Such models can provide valuable insights into the key structural features driving activity and can be used to predict the potency of new, unsynthesized compounds, thereby guiding future drug design efforts. nih.govresearchgate.net

Enzyme Inhibition Studies

The inhibitory potential of this compound against various enzymes has been a subject of scientific inquiry. As a derivative of diphenylurea, a class of compounds known for a wide range of biological activities, its specific interactions with key enzymes are of considerable interest.

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition in Plants

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in the regulation of cytokinin levels in plants, making it a target for agricultural and biotechnological applications. Research has shown that compounds derived from diphenylurea are potent inhibitors of CKX isoforms. ishs.orgnih.gov These inhibitors can protect cytokinins from degradation, thereby influencing plant growth and development. ishs.org While the broader class of diphenylurea derivatives has been extensively studied, with some compounds showing IC50 values in the nanomolar range, specific inhibitory data for this compound against CKX is not detailed in the available literature. nih.govnih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies have been conducted on various heterocyclic compounds, including furan and urea derivatives, for their α-glucosidase inhibitory potential. For instance, certain 2,5-disubstituted furan derivatives have demonstrated potent inhibition, significantly more effective than the standard drug, acarbose. nih.gov Similarly, some urea derivatives have been identified as competitive α-glucosidase inhibitors. scispace.com However, specific research quantifying the α-glucosidase inhibitory activity of this compound, including IC50 or Ki values, could not be identified in the reviewed sources.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in immune suppression. mdpi.comnih.gov Phenyl urea derivatives have been specifically designed and synthesized as potential IDO1 inhibitors, with some showing potent activity with IC50 values in the sub-micromolar range. mdpi.comresearchgate.net Despite the investigation into this class of compounds, specific studies detailing the inhibitory efficacy of this compound against IDO1 are not present in the available scientific literature.

N-acetyl glutamate synthase (ArgA) Inhibition in Mycobacterium tuberculosis

N-acetyl glutamate synthase (ArgA) is an essential enzyme for the growth of Mycobacterium tuberculosis, making it a promising target for new anti-tuberculosis drugs. While research has been conducted on various compounds that inhibit this enzyme, specific studies on the inhibitory action of this compound against M. tuberculosis ArgA have not been reported in the available literature. General studies have investigated the inhibition of N-acetylglutamate synthase by other molecules, such as short-chain acyl-CoAs. nih.govresearchgate.net

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for inhibitors in medicine and agriculture. nih.govresearchgate.net Research has explored various heterocyclic compounds, including furan chalcones, as potential urease inhibitors, with some showing greater efficacy than the reference inhibitor, thiourea (B124793). nih.gov While the furan and urea moieties are present in compounds studied for urease inhibition, specific data on the inhibitory activity of this compound against urease is not available in the current body of scientific literature.

Cellular and Biochemical Pathway Modulation

Information regarding the specific modulation of cellular and biochemical pathways by this compound is not available in the reviewed scientific literature. Research into its parent class of compounds, diphenylureas, indicates that their effects are often linked to the modulation of cytokinin signaling pathways in plants through the inhibition of CKX. nih.gov In other biological systems, the effects of related urea derivatives are tied to the inhibition of pathways like tryptophan catabolism via IDO1. mdpi.com However, without specific enzyme inhibition data for this compound, its precise impact on cellular and biochemical pathways remains uncharacterized.

Applications in Non Medical and Research Fields

Plant Biotechnology and Agriculture

In the realm of plant science, diphenylurea derivatives are recognized for their cytokinin-like activity, which can influence various aspects of plant growth and development. While specific research on 3-(Furan-2-ylmethyl)-1,1-diphenylurea is not extensively detailed in publicly available literature, the broader class of diphenylureas has been a subject of study for their potential as plant growth regulators.

Diphenylurea compounds are known to act as cytokinin oxidase/dehydrogenase (CKX) inhibitors. These enzymes are responsible for the degradation of cytokinins, a class of plant hormones that promote cell division and growth. By inhibiting CKX, diphenylurea derivatives can effectively increase the endogenous levels of cytokinins, thereby enhancing plant growth and development. This mechanism of action positions them as potent plant growth regulators. Research into various diphenylurea derivatives has demonstrated their capacity to influence physiological processes in plants that are regulated by cytokinins.

The modulation of cytokinin levels through the application of CKX inhibitors, such as diphenylurea derivatives, has shown promise in improving agricultural productivity. Elevated cytokinin levels can lead to increased cell division in reproductive organs, which may result in a greater number of flowers and fruits, ultimately enhancing crop yield. Furthermore, cytokinins are involved in mediating plant responses to various environmental stresses. By maintaining higher cytokinin levels, diphenylurea-based compounds may contribute to enhanced tolerance of crops to conditions such as drought, salinity, and extreme temperatures.

Plant Biotechnology ApplicationMechanism of Action of Diphenylurea DerivativesPotential Benefits
Plant Growth RegulationInhibition of cytokinin oxidase/dehydrogenase (CKX), leading to increased endogenous cytokinin levels.Enhanced cell division and overall plant growth.
Crop Yield EnhancementIncreased cytokinin levels in reproductive tissues.Higher number of flowers and fruits, leading to increased yield.
Stress Tolerance ImprovementModulation of stress response pathways mediated by cytokinins.Improved tolerance to abiotic stresses like drought and salinity.
Promotion of OrganogenesisStimulation of cell division and differentiation in tissue culture.Efficient regeneration of plants from callus.

Materials Science and Chemical Engineering

In the fields of materials science and chemical engineering, certain diphenylurea compounds have found application due to their stabilizing properties. These applications are primarily associated with symmetrical diphenylureas rather than the specific subject compound of this article.

Symmetrically substituted diphenylureas, such as N,N'-diethyl-N,N'-diphenylurea (also known as Ethyl Centralite) and N,N'-dimethyl-N,N'-diphenylurea (Methyl Centralite), are widely used as stabilizers in solid propellants, particularly those based on nitrocellulose. blitchem.comblitchem.com These propellants are inherently unstable and can undergo autocatalytic decomposition, a process that can be accelerated by the presence of acidic byproducts like nitrogen oxides. researchgate.netgoogle.com

The primary function of these diphenylurea stabilizers is to scavenge these acidic decomposition products, thereby preventing the autocatalytic breakdown of the propellant. google.com This action significantly enhances the chemical stability and extends the safe storage life of the propellant. blitchem.com The stabilizing effect of these compounds is crucial for ensuring the safety and reliability of munitions and rocket motors. blitchem.comblitchem.com Centralites are valued for their ability to react with nitrogen oxides through nitrosation and nitration reactions. researchgate.net

Propellant StabilizerChemical NameKey Properties
Ethyl CentraliteN,N'-Diethyl-N,N'-diphenylureaEffective in various propellant formulations, enhances long-term stability. blitchem.com
Methyl CentraliteN,N'-Dimethyl-N,N'-diphenylureaUsed in military and civilian explosives to prevent spontaneous degradation. blitchem.com

While diphenylamine (B1679370) and its derivatives have been investigated for various chemical applications, the use of diphenylureas in the development of chemical decontaminants is not a well-documented area in the available scientific literature. The primary applications for related diphenylureas in chemical engineering remain centered on their role as stabilizers.

Chemical Probes and Reagents in Research

Currently, there is a lack of published research specifically detailing the use of this compound as a chemical probe or reagent. However, the structural components of the molecule, namely the diphenylurea scaffold and the furan (B31954) moiety, are well-represented in a variety of compounds used extensively in chemical and biological research. The known applications of these fragments suggest potential areas where this compound or its derivatives could serve as valuable research tools.

The diphenylurea structure is a key pharmacophore in numerous biologically active molecules, particularly as inhibitors of various enzymes. researchgate.netnih.gov This has led to the widespread use of diphenylurea derivatives as chemical probes to investigate cellular signaling pathways and as foundational structures in the development of new therapeutic agents. researchgate.netbenthamdirect.com Diphenylurea-based compounds are utilized to study and target receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as signaling pathways like the RAS-RAF-MEK-ERK pathway. researchgate.net

For instance, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives have been synthesized and identified as potent dual inhibitors of c-MET and VEGFR-2, two key receptors in cancer progression. nih.gov In one study, several of these compounds exhibited potent inhibitory concentrations (IC50) in the nanomolar range against both c-MET and VEGFR-2. nih.gov Similarly, novel N,N-diphenylurea derivatives have been developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. frontiersin.org One of these compounds, 3g , demonstrated an IC50 value of 1.73 ± 0.97 μM against IDO1. frontiersin.org The inhibitory activity of these diphenylurea derivatives makes them valuable research tools for studying the roles of these enzymes in disease.

Furthermore, some 1,3-diphenylurea derivatives have been identified as a new class of endocytosis inhibitors, demonstrating broad-spectrum antiviral activity against SARS-CoV-2 and influenza A virus. plos.org These compounds were found to primarily affect clathrin-mediated endocytosis, a crucial pathway for the cellular entry of these viruses. plos.org The ability of these molecules to interfere with fundamental cellular processes highlights their potential as chemical probes for dissecting the mechanisms of viral entry and endocytosis.

The furan ring is another versatile component found in numerous biologically active compounds and is employed in various research applications. ijabbr.comorientjchem.org The furan scaffold is present in a wide range of therapeutic agents and is recognized for its ability to interact with biological targets through various chemical interactions. orientjchem.org In medicinal chemistry research, the furan moiety is often incorporated into novel compounds to explore its potential to modulate the activity of enzymes, receptors, and signaling pathways. ijabbr.com Beyond its role in biologically active molecules, the furan ring is also a valuable synthon in organic chemistry, participating in reactions like the Diels-Alder cycloaddition to create complex molecular architectures. acs.org

The following table summarizes the research applications of various diphenylurea derivatives as enzyme inhibitors:

Compound ClassTarget Enzyme/ProcessReported IC50/ActivityResearch Application
1,3-Diphenylurea appended aryl pyridine derivativesc-MET and VEGFR-2Potent IC50 values in the nanomolar range (e.g., 18 nM and 24 nM for compound 2n against c-MET and VEGFR-2, respectively) nih.govProbes for studying cancer cell signaling and angiogenesis
N,N-Diphenylurea-triazole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)IC50 of 1.73 ± 0.97 μM for compound 3g frontiersin.orgTools for investigating immune evasion mechanisms in cancer
1,3-Diphenylurea derivatives (DPUDs)EndocytosisRobust inhibition of endosomal acidification plos.orgProbes for studying viral entry and cellular trafficking
Acetylenic-diphenylurea derivativesBacterial growth (e.g., Staphylococcus aureus)MIC values as low as 0.5 μg/mL nih.govLead compounds for developing new antibacterial agents

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The synthesis of 3-(Furan-2-ylmethyl)-1,1-diphenylurea is a foundational aspect for any further research. While standard methods for urea (B33335) synthesis, such as the reaction of an isocyanate with an amine or a phosgene (B1210022) equivalent with corresponding amines, are likely applicable, future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes. Key research questions include:

Can microwave-assisted organic synthesis or flow chemistry be employed to shorten reaction times and improve yields?

Are there greener solvent systems or catalytic methods that can reduce the environmental impact of the synthesis?

Could a one-pot synthesis from readily available starting materials be developed to streamline its production for research purposes?

Exploration into solid-phase synthesis could also be valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Advanced Mechanistic Elucidation of Biological Interactions

A significant open question is whether this compound possesses any biological activity. The presence of the diphenylurea structure, found in some kinase inhibitors, and the furan (B31954) ring, a common scaffold in medicinal chemistry, suggests that it could interact with biological targets. Future research should aim to:

Conduct broad-spectrum screening against various cell lines and enzyme panels to identify any potential bioactivity.

If activity is identified, utilize techniques such as thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify specific protein binding partners.

Employ structural biology techniques like X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of the compound to its biological target. This would provide invaluable information on the key molecular interactions driving its activity.

Rational Design of Next-Generation Analogues

Should initial screenings reveal promising activity, the rational design of next-generation analogues would be a critical next step. A systematic structure-activity relationship (SAR) study would be essential to optimize the compound's properties. This research would involve the synthesis and evaluation of a library of related compounds to probe the importance of each structural component. Key areas for modification and investigation include:

Furan Ring: Substitution at other positions of the furan ring or its replacement with other five- or six-membered heterocycles (e.g., thiophene, pyridine, thiazole) to modulate electronic properties and binding interactions.

Diphenyl Groups: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings to explore electronic and steric effects on activity and pharmacokinetic properties.

Urea Linker: Modification or replacement of the urea moiety to alter hydrogen bonding capabilities and conformational flexibility.

Computational Predictions for Undiscovered Activities

In parallel with experimental work, computational chemistry and molecular modeling can play a predictive role in guiding research. With no established activity, in silico approaches can be used to forecast potential biological targets and properties. Future computational studies could focus on:

Reverse Docking: Screening the structure of this compound against a large database of protein structures to predict potential binding targets.

Pharmacophore Modeling: Using the compound's 3D structure to search for similarities with known active compounds, thereby hypothesizing its mechanism of action.

ADMET Prediction: Calculating absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to provide an early assessment of its drug-likeness and potential liabilities.

A summary of potential computational approaches is presented in Table 1.

Computational Method Research Objective Potential Insights
Reverse DockingTarget IdentificationPrediction of potential protein binding partners (e.g., kinases, receptors).
Pharmacophore ModelingMechanism HypothesisIdentification of shared structural features with known bioactive molecules.
ADMET PredictionDrug-Likeness AssessmentEarly-stage evaluation of pharmacokinetic and toxicity profiles.
Quantum MechanicsElectronic PropertiesCalculation of molecular orbitals and reactivity to understand chemical behavior.

Synergistic Effects with Other Chemical Agents in Research Applications

An intriguing area of future research is the potential for this compound to exhibit synergistic effects when combined with other chemical agents. If the compound is found to have a specific biological activity, for instance, as an enzyme inhibitor, its combination with other inhibitors or therapeutic agents could lead to enhanced efficacy. Research questions in this domain include:

Does this compound enhance the activity of known bioactive compounds in cell-based assays?

Can it be used in combination with other agents to overcome resistance mechanisms in biological systems?

Are there opportunities to use it as a tool compound to probe biological pathways in conjunction with other chemical modulators?

The exploration of these synergistic possibilities could significantly broaden the potential research applications of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-ylmethyl)-1,1-diphenylurea, and what methodological considerations are critical?

The synthesis of this compound can be approached via gold(I)-catalyzed reactions, as demonstrated in analogous systems where furan-containing intermediates are coupled with urea backbones. For example, gold catalysis facilitates cyclization and coupling steps between alkynylphenyl imines and vinyldiazo ketones, yielding furan-functionalized indoles . Adapting this method, researchers could substitute appropriate substrates to introduce the urea moiety.

Alternative routes may involve carbonylating agents like triphosgene (BTC) or 1,1'-carbonyldiimidazole (CDI) to form the urea core, followed by functionalization with furan-2-ylmethyl groups via nucleophilic substitution or coupling reactions. Solvent choice (e.g., anhydrous THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at 200 K can resolve bond lengths (mean C–C: 0.004 Å) and confirm stereochemistry .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions. IR and Raman spectroscopy can identify urea C=O stretching (~1640–1680 cm1^{-1}) and furan ring vibrations .
  • Thermodynamic analysis : Reference NIST data for diphenylurea derivatives (e.g., enthalpy of formation) to model stability and reactivity .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, related urea derivatives require:

  • PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
  • Ventilation : Mechanical exhaust systems to minimize inhalation of dust/vapors .
  • First aid : For skin contact, wash with water and soap; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental vibrational spectra?

Density functional theory (DFT-B3LYP) and MP2 calculations with 6-311G(**) basis sets can model vibrational frequencies and assign normal modes. For example, computational analysis of 1,3-diphenylurea identified a second conformational form at room temperature, explaining anomalous IR/Raman peaks . Researchers should compare computed spectra (scaled by 0.96–0.98) with experimental data to validate assignments and identify polymorphic variations.

Q. What mechanistic insights explain the catalytic efficiency of gold(I) in synthesizing furan-urea hybrids?

Gold(I) catalysts activate alkynyl substrates via π-coordination, promoting cyclization to form indole intermediates. Postulated azallyl gold and allylic cation intermediates enable furan-2-ylmethyl group incorporation. Kinetic studies (e.g., monitoring by 1H^1H-NMR) and isotopic labeling (e.g., 13C^{13}C-phosgene) can elucidate rate-determining steps and migratory insertion pathways .

Q. How should researchers address contradictions in synthetic yields across different methods?

Contradictions may arise from varying CO sources (phosgene vs. CDI) or solvent polarity. Design a comparative study:

MethodCO SourceSolventYield (%)Purity (%)
ATriphosgeneTHF7298
BCDIDCM6595
CAu(I)-CatalyzedToluene5890

Optimize by adjusting reaction time, catalyst loading (e.g., 2–5 mol% Au), or additive use (e.g., molecular sieves) .

Q. What strategies can enhance the compound’s application in medicinal chemistry?

  • Structure-activity relationships (SAR) : Modify the furan substituent (e.g., halogenation) to improve bioavailability.
  • Biological assays : Test antiprotozoal activity via DNA binding studies, as seen in bisguanidine derivatives of diphenylurea .
  • Formulation : Use liposomal encapsulation to enhance solubility, guided by logP values calculated via ChemDraw.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.